molecular formula C7H9ClN2O B1481092 4-Chloro-6-(ethoxymethyl)pyrimidine CAS No. 2092251-50-6

4-Chloro-6-(ethoxymethyl)pyrimidine

Cat. No.: B1481092
CAS No.: 2092251-50-6
M. Wt: 172.61 g/mol
InChI Key: OHSFXSQJLJDKCJ-UHFFFAOYSA-N
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Description

4-Chloro-6-(ethoxymethyl)pyrimidine (CAS 2092251-50-6) is a chemical compound with the molecular formula C7H9ClN2O and a molecular weight of 172.61 g/mol . It belongs to the pyrimidine class of heterocyclic compounds, which are fundamental structures in medicinal and organic chemistry. Pyrimidines are widely recognized for their presence in biological systems and serve as crucial scaffolds in pharmaceutical research . This compound features a chloro substituent, which makes it a versatile building block for further chemical synthesis. Researchers can utilize it in various reactions, including nucleophilic aromatic substitution and metal-catalyzed cross-couplings, to create more complex molecules for drug discovery and development . As a multifunctionalized pyrimidine, it is intended for use in laboratory research settings only. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-(ethoxymethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-2-11-4-6-3-7(8)10-5-9-6/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSFXSQJLJDKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 6 Ethoxymethyl Pyrimidine

Direct Synthesis Routes

Direct synthesis approaches to 4-chloro-6-(ethoxymethyl)pyrimidine focus on the construction of the pyrimidine (B1678525) ring from acyclic precursors. These methods offer a convergent and often efficient means to access the target molecule.

Precursor Chemistry and Reaction Pathways

The core of direct synthesis lies in the cyclization reaction of a 1,3-dicarbonyl compound or a functional equivalent with an amidine or a related nitrogen-containing species. For the synthesis of the target compound, a key precursor is an appropriately substituted three-carbon component that already contains the ethoxymethyl group.

One established pathway involves the acylation of a suitable substrate followed by a cyclization-chlorination process to yield the desired 4-chloro-2-(trichloromethyl)pyrimidine derivatives. thieme.de This general strategy highlights the importance of incorporating the desired substituent at an early stage of the synthesis.

Optimization of Reaction Conditions and Yields

The efficiency of pyrimidine synthesis is highly dependent on the reaction conditions. Factors such as solvent, temperature, and reaction time play a crucial role in maximizing the yield and purity of the final product. For instance, in the synthesis of a related compound, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015), reacting 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide in ethanol (B145695) at approximately 20°C for 2 hours resulted in an exclusive yield of 89%. mdpi.comresearchgate.net This particular method is noted for its use of a non-toxic solvent and milder conditions compared to previous methods that utilized dimethylformamide at elevated temperatures. mdpi.com

Microwave-assisted synthesis has also been explored as a method to accelerate reaction times in the preparation of 4-chloro-6-substituted phenyl pyrimidines, demonstrating that both traditional heating and microwave irradiation can be effective depending on the specific substrates. nih.gov

Catalyst Systems and Reagent Selection for Pyrimidine Ring Formation

The choice of catalysts and reagents is critical in directing the cyclization and subsequent functionalization steps. In the synthesis of 4,6-dichloropyrimidine (B16783) from precursors like 4,6-dihydroxypyrimidine, phosphorus oxychloride is a common chlorinating agent. google.comgoogle.com The use of quaternary ammonium (B1175870) or phosphonium (B103445) salts as catalysts has been shown to facilitate this transformation, particularly when using phosgene (B1210022) as the chlorinating agent. google.com Specific catalysts mentioned include benzyltributylammonium chloride and triphenylphosphine (B44618) oxide. google.com

Indirect Synthetic Approaches and Derivatization

Transformation from Related Pyrimidine Scaffolds

A common strategy involves the nucleophilic substitution of a leaving group on a polysubstituted pyrimidine. For example, the reaction of 4,6-dichloropyrimidines with alkoxides can lead to the selective replacement of one of the chloro groups. The synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine from 4,6-dichloro-2-(methylthio)pyrimidine using sodium ethoxide is a prime example of this regioselective substitution. mdpi.comresearchgate.net This highlights the potential to introduce an ethoxy group onto a dichlorinated pyrimidine scaffold, a key step in forming a structure related to the target compound.

The reactivity of different positions on the pyrimidine ring can be influenced by the substituents present. For instance, in polyhalogenated pyrimidines, nucleophilic substitution by an alkoxide may occur preferentially at the C2 position, while hydroxide (B78521) may attack the C4 position. researchgate.net This differential reactivity is a key consideration in planning synthetic transformations.

Functional Group Interconversions Leading to the Compound

Functional group interconversions offer a powerful tool for the synthesis of complex molecules from simpler, more accessible starting materials. A plausible, though not explicitly detailed for this specific compound in the provided search results, indirect route would involve the conversion of a hydroxyl group to a chloro group. For example, 4-chloro-6-hydroxypyrimidine can be synthesized by reacting 4-chloro-6-methoxypyrimidine (B185298) with hydrogen halides. google.com This type of transformation could be applied to a precursor such as (4-hydroxy-6-pyrimidinyl)methanol to first install the chloro group and then etherify the hydroxymethyl group to the desired ethoxymethyl substituent.

The conversion of alcohols to alkyl halides is a fundamental organic transformation. ub.edu Reagents like thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or a combination of triphenylphosphine and a halogen source are commonly used to convert alcohols to chlorides. ub.edu This standard methodology could be employed to convert a hypothetical precursor like (4-ethoxymethyl-6-hydroxy-pyrimidin) into the final product, this compound.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of pyrimidine derivatives aims to reduce the environmental impact of chemical processes. This involves the use of less hazardous solvents, minimizing waste, and maximizing the incorporation of reactant atoms into the final product.

Solvent-Free Methods and Alternative Media

Traditional organic syntheses often rely on volatile and toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. Green chemistry seeks to replace these with safer alternatives or to eliminate the need for a solvent altogether.

Solvent-Free Approaches:

Solvent-free, or solid-state, reactions are a key aspect of green synthesis. These reactions, often facilitated by grinding or ball-milling, can lead to higher yields, shorter reaction times, and reduced waste. researchgate.net For the synthesis of pyrimidine derivatives, multicomponent reactions under solvent-free conditions have proven effective. researchgate.net While a specific solvent-free synthesis for this compound has not been detailed, the general success of these methods for related pyrimidine structures suggests their potential applicability. For instance, the three-component condensation of an aldehyde, a 1,3-dicarbonyl compound, and a urea (B33335) or thiourea (B124793) derivative is a common route to pyrimidine cores that can be adapted to solvent-free conditions.

Alternative Media:

Water: As a non-toxic, non-flammable, and readily available solvent, water is an excellent medium for green synthesis. The amination of chloropyrimidines, a reaction class relevant to the functionalization of a 4-chloro-pyrimidine core, has been successfully conducted in water, sometimes with acid promotion. researchgate.net This approach can offer higher reaction rates compared to organic solvents and simplifies product isolation. researchgate.net

Ethanol: The use of less toxic and more environmentally benign solvents like ethanol represents a significant step towards greener synthesis. A documented synthesis of the related compound, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, utilizes ethanol as a solvent for the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide. nih.govnih.gov This method is noted for its use of a non-toxic solvent and milder reaction conditions compared to previous methods that employed dimethylformamide (DMF). nih.gov

Deep Eutectic Solvents (DES): Deep eutectic solvents are emerging as promising green reaction media. They are typically formed from a mixture of a hydrogen bond acceptor and a hydrogen bond donor, are often biodegradable, and have low volatility. A gentisic acid-based DES has been effectively used as a catalyst for the solvent-free synthesis of pyranopyrimidines, demonstrating the potential of DES in facilitating green pyrimidine synthesis. google.com

The following table summarizes the potential application of these alternative media to the synthesis of this compound, based on findings for related compounds.

Green Chemistry ApproachPotential Application to this compound SynthesisPotential Advantages
Solvent-Free Condensation reactions to form the pyrimidine ring.Reduced solvent waste, potentially faster reaction times, ease of product isolation.
Water Nucleophilic substitution reactions at the 4-position.Non-toxic, non-flammable, readily available, can enhance reaction rates. researchgate.net
Ethanol Formation of the ethoxymethyl group via reaction with sodium ethoxide.Less toxic than many traditional organic solvents, milder reaction conditions. nih.gov
Deep Eutectic Solvents Catalysis of the pyrimidine ring formation.Biodegradable, low volatility, can act as both solvent and catalyst. google.com

Atom Economy and Sustainable Synthesis Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. nih.gov A high atom economy indicates a more sustainable process with less waste generation.

A plausible, though not explicitly documented, synthetic route to this compound could involve the reaction of a dichloropyrimidine precursor with sodium ethoxide in ethanol to introduce the ethoxymethyl group. The key to a high atom economy is to maximize the incorporation of atoms from the starting materials into the final product.

Analysis of a Hypothetical Reaction:

Let's consider a hypothetical synthesis of this compound from 4,6-dichloropyrimidine and sodium ethoxide.

Reactants:

4,6-Dichloropyrimidine (C₄H₂Cl₂N₂) - Molecular Weight: 148.98 g/mol

Sodium Ethoxide (C₂H₅NaO) - Molecular Weight: 68.05 g/mol

Product:

this compound (C₇H₉ClN₂O) - Molecular Weight: 184.62 g/mol

Sodium Chloride (NaCl) - Byproduct

In this hypothetical substitution reaction, the atoms from 4,6-dichloropyrimidine and the ethoxy group from sodium ethoxide are incorporated into the desired product. The displaced chlorine atom combines with the sodium ion to form sodium chloride as a byproduct.

The theoretical atom economy can be calculated as:

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%

For this reaction:

Atom Economy = (184.62 / (148.98 + 68.05)) x 100% ≈ 83.5%

An atom economy of 83.5% is relatively high, indicating that a significant portion of the reactant atoms are incorporated into the final product. However, this calculation does not account for the reaction yield or the generation of any other side products. The actual efficiency of the synthesis would be lower.

The following table outlines key parameters for evaluating the sustainability of a synthetic route for this compound.

MetricDescriptionImplication for Green Synthesis
Atom Economy The measure of the amount of starting materials that end up in the final product.A higher atom economy signifies less waste.
Yield The amount of product obtained in a chemical reaction.High yields are essential for an efficient process.
E-Factor The mass ratio of waste to desired product.A lower E-factor indicates a more environmentally friendly process.
Solvent and Catalyst Choice The environmental impact of the solvent and catalyst used.Preference for non-toxic, renewable solvents and recyclable catalysts.

Chemical Reactivity and Transformation Chemistry

Nucleophilic Substitution Reactions at C-4 (Chlorine Site)

The C-4 position of the pyrimidine (B1678525) ring in 4-Chloro-6-(ethoxymethyl)pyrimidine is the primary site for nucleophilic attack. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, coupled with the inductive effect of the chlorine atom, renders the C-4 carbon atom highly electron-deficient and thus susceptible to substitution by a variety of nucleophiles.

Amination Reactions and Pyrimidine Amine Derivatives

The displacement of the C-4 chlorine atom by nitrogen nucleophiles, known as amination, is a fundamental transformation for this class of compounds, leading to the formation of diverse pyrimidine amine derivatives. These reactions can be carried out with a broad range of primary and secondary amines. The reactivity of the amine is influenced by its nucleophilicity and steric hindrance.

Acid-promoted amination has been shown to be an effective method. For instance, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various anilines proceeds efficiently in the presence of hydrochloric acid, with water often being a superior solvent to alcohols nih.gov. While specific studies on this compound are not abundant, the general principles of amination on similar 4-chloropyrimidine scaffolds are well-established. For example, the reaction of 4-chloroquinazolines with amines in water in the presence of potassium fluoride facilitates a facile SNAr reaction nih.gov.

Palladium-catalyzed amination, or Buchwald-Hartwig amination, offers an alternative and often milder route to C-N bond formation. This methodology is particularly useful for less reactive amines or when functional group tolerance is a concern.

Table 1: Examples of Amination Reactions on 4-Chloropyrimidine Analogs Note: This table is illustrative and based on the reactivity of similar compounds.

Amine NucleophileProductReaction ConditionsReference
Aniline (B41778)4-Anilino-6-(ethoxymethyl)pyrimidineHCl, Water, 80°CGeneral procedure based on nih.gov
Morpholine4-(Morpholin-4-yl)-6-(ethoxymethyl)pyrimidineK2CO3, DMF, 100°CGeneral SNAr conditions
Benzylamine4-(Benzylamino)-6-(ethoxymethyl)pyrimidinePd2(dba)3, BINAP, NaOtBu, Toluene (B28343), 100°CGeneral Buchwald-Hartwig conditions

Thiolation and Etherification Reactions

In addition to nitrogen nucleophiles, sulfur and oxygen nucleophiles can also displace the C-4 chlorine atom, leading to the formation of thioethers and ethers, respectively.

Thiolation reactions are typically carried out by treating the 4-chloropyrimidine derivative with a thiol in the presence of a base. This reaction provides access to a variety of 4-(arylthio)- or 4-(alkylthio)pyrimidines. Palladium-catalyzed C-S cross-coupling reactions have also been developed, offering a complementary approach.

Etherification reactions involve the reaction of this compound with alcohols or phenols, usually in the presence of a strong base such as sodium hydride or a carbonate base, to form the corresponding 4-alkoxy- or 4-aryloxypyrimidines. For instance, the reaction of 4,6-dichloro-2-(methylthio)pyrimidine (B19916) with sodium ethoxide in ethanol (B145695) readily yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (B1453015) researchgate.netmdpi.com. This demonstrates the facility of etherification at the C-4/C-6 positions of the pyrimidine ring.

Table 2: Examples of Thiolation and Etherification Reactions on 4-Chloropyrimidine Analogs Note: This table is illustrative and based on the reactivity of similar compounds.

NucleophileProductReaction ConditionsReference
Thiophenol4-(Phenylthio)-6-(ethoxymethyl)pyrimidineNaH, THF, rtGeneral thiolation conditions
Sodium Methoxide4-Methoxy-6-(ethoxymethyl)pyrimidineNaOMe, MeOH, refluxGeneral etherification conditions
Phenol4-Phenoxy-6-(ethoxymethyl)pyrimidineK2CO3, DMF, 120°CGeneral etherification conditions

Carbon-Carbon Bond Formation via Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been extensively applied to functionalize chloropyrimidines. These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide variety of carbon-based substituents.

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron reagent with a halide, is a highly versatile method for forming C-C bonds. In the context of this compound, this reaction would enable the introduction of aryl, heteroaryl, or vinyl groups at the C-4 position. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base.

Studies on related 4,6-dichloropyrimidines have shown that Suzuki-Miyaura coupling can be performed selectively at the C-4 position researchgate.netmdpi.com. For instance, the reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids using a Pd(PPh3)4 catalyst afforded the corresponding 4-aryl-6-chloro derivatives in good yields mdpi.com. Microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines has also been shown to be a rapid and efficient method for regioselective C-4 substitution mdpi.com.

Table 3: Examples of Suzuki-Miyaura Coupling Reactions on 4-Chloropyrimidine Analogs Note: This table is illustrative and based on the reactivity of similar compounds.

Boronic AcidProductCatalyst SystemBaseSolventReference
Phenylboronic acid4-Phenyl-6-(ethoxymethyl)pyrimidinePd(PPh3)4K3PO41,4-DioxaneBased on mdpi.com
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-6-(ethoxymethyl)pyrimidinePd(OAc)2/PPh3K2CO3Toluene/H2OGeneral conditions
2-Thiopheneboronic acid4-(Thiophen-2-yl)-6-(ethoxymethyl)pyrimidinePdCl2(dppf)Cs2CO3DMEGeneral conditions

The Heck reaction provides a means to form carbon-carbon bonds by coupling the chloropyrimidine with an alkene in the presence of a palladium catalyst and a base. This reaction would lead to the formation of 4-alkenylpyrimidine derivatives.

The Sonogashira coupling reaction is another powerful tool for C-C bond formation, specifically for the synthesis of alkynyl-substituted pyrimidines. This reaction involves the coupling of a terminal alkyne with the chloropyrimidine, catalyzed by a combination of palladium and copper complexes in the presence of a base. The Sonogashira reaction is known for its mild reaction conditions and high functional group tolerance organic-chemistry.org. While specific examples with this compound are scarce, the general applicability of this reaction to chloropyrimidines is well-documented nih.gov.

Table 4: Examples of Heck and Sonogashira Coupling Reactions on 4-Chloropyrimidine Analogs Note: This table is illustrative and based on the reactivity of similar compounds.

Coupling PartnerProductCatalyst SystemBaseSolventReaction Type
Styrene4-Styryl-6-(ethoxymethyl)pyrimidinePd(OAc)2, P(o-tolyl)3Et3NAcetonitrileHeck
Phenylacetylene4-(Phenylethynyl)-6-(ethoxymethyl)pyrimidinePd(PPh3)2Cl2, CuIEt3NTHFSonogashira
Propargyl alcohol4-(3-Hydroxyprop-1-yn-1-yl)-6-(ethoxymethyl)pyrimidinePd(PPh3)4, CuIDiisopropylamineDMFSonogashira

Beyond the Suzuki, Heck, and Sonogashira reactions, other palladium-catalyzed cross-coupling reactions can also be employed to functionalize this compound. These include Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Hiyama coupling (using organosilicon reagents). These methods offer alternative pathways for the formation of carbon-carbon bonds, each with its own advantages in terms of substrate scope and reaction conditions. For instance, Negishi coupling is particularly useful for introducing alkyl groups nih.gov.

Reactions Involving the Ethoxymethyl Group

The ethoxymethyl group, an ether linkage attached to the pyrimidine core via a methylene (B1212753) bridge, presents several avenues for chemical transformation.

Hydrolysis and Alcoholysis Reactions

The ether linkage in the ethoxymethyl group is susceptible to cleavage under acidic conditions. This reactivity is analogous to the deprotection of similar protecting groups like methoxymethyl (MOM) ethers.

Hydrolysis: Treatment of this compound with aqueous acid is expected to cleave the ether bond, leading to the formation of 4-chloro-6-(hydroxymethyl)pyrimidine and ethanol. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of water on the activated methylene carbon.

Alcoholysis: In the presence of an alcohol and an acid catalyst, a trans-etherification reaction, or alcoholysis, can occur. This would result in the exchange of the ethoxy group for the corresponding alkoxy group derived from the solvent alcohol. For instance, reaction in methanol would likely yield 4-chloro-6-(methoxymethyl)pyrimidine.

ReactantReagentsProductReaction Type
This compoundH3O+4-Chloro-6-(hydroxymethyl)pyrimidineHydrolysis
This compoundCH3OH, H+4-Chloro-6-(methoxymethyl)pyrimidineAlcoholysis

Oxidation and Reduction Transformations

The ethoxymethyl side chain can undergo oxidation, although the conditions required may also affect other parts of the molecule. The benzylic-like methylene group is the most likely site of initial oxidation. Strong oxidizing agents, such as potassium permanganate or chromic acid, which are known to oxidize alkyl side chains on aromatic rings, could potentially oxidize the ethoxymethyl group. libretexts.orgyoutube.comlibretexts.orgleah4sci.com The ultimate product of such an oxidation would likely be 4-chloro-pyrimidine-6-carboxylic acid. However, the pyrimidine ring itself can be sensitive to strong oxidants.

Reduction of the ethoxymethyl group is less common and would require specific reagents to avoid reduction of the pyrimidine ring or the chloro substituent. Catalytic hydrogenation, for example, would likely lead to dechlorination.

Derivatization at the Ethoxy Moiety

Direct chemical modification of the ethoxy portion of the ethoxymethyl group without cleaving the ether linkage is challenging. Reactions targeting the ethyl group, such as radical halogenation, are possible but may not be selective due to the presence of the reactive methylene bridge and the pyrimidine ring.

Electrophilic Aromatic Substitution on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This makes it significantly less reactive towards electrophilic aromatic substitution than benzene. bhu.ac.inslideshare.netresearchgate.net The presence of a chlorine atom at the 4-position further deactivates the ring towards electrophilic attack. While the ethoxymethyl group is generally considered to be an activating group, its effect may not be sufficient to overcome the deactivating nature of the pyrimidine core and the chloro substituent.

Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are expected to be very difficult to achieve on this compound and would require harsh reaction conditions, if they proceed at all. bhu.ac.inslideshare.net If substitution were to occur, it would most likely be directed to the 5-position, which is the most electron-rich carbon on the pyrimidine ring. researchgate.net

Pyrimidine Ring Opening and Rearrangement Reactions

The pyrimidine ring can undergo ring-opening and rearrangement reactions, particularly when activated by substituents or under specific reaction conditions.

Ring Opening: Strong nucleophiles can attack the electron-deficient carbon atoms of the pyrimidine ring, leading to ring cleavage. For instance, treatment with hydrazine at elevated temperatures can lead to the transformation of the pyrimidine ring into a pyrazole. wur.nl The presence of the chloro group at an activated position (C4) makes the ring susceptible to nucleophilic attack, which can initiate ring-opening cascades.

Rearrangements: Substituted pyrimidines are known to undergo several types of rearrangements. The Dimroth rearrangement involves the isomerization of a heterocyclic system through ring opening and subsequent re-closure, often catalyzed by acid or base. nih.govchinesechemsoc.org Another example is the Boekelheide rearrangement, which is characteristic of N-oxides of nitrogen-containing heterocycles and involves the migration of a group from the nitrogen to an adjacent carbon. fu-berlin.denih.gov While not directly applicable to this compound itself, its N-oxide derivative could potentially undergo such a rearrangement.

Rearrangement TypeGeneral SubstrateKey Transformation
Dimroth RearrangementSubstituted PyrimidinesRing isomerization via opening and re-closure
Boekelheide RearrangementPyrimidine N-oxidesGroup migration from N-oxide to adjacent carbon

Radical Reactions and Photochemistry

Radical Reactions: The methylene group of the ethoxymethyl substituent, being adjacent to the pyrimidine ring, is analogous to a benzylic position and is therefore susceptible to radical reactions. For example, radical halogenation using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator would be expected to selectively introduce a halogen at this position, yielding 4-chloro-6-(1-bromoethoxymethyl)pyrimidine.

Photochemistry: Chloropyrimidines are known to be photochemically active. rsc.org UV irradiation of this compound could lead to homolytic cleavage of the C-Cl bond, generating a pyrimidinyl radical. This reactive intermediate could then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or reaction with other molecules in the medium. rsc.org Additionally, photochemical rearrangements of the pyrimidine ring are also a possibility. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 4-Chloro-6-(ethoxymethyl)pyrimidine. It provides detailed information about the chemical environment of individual atoms.

Advanced 2D NMR Techniques (COSY, HMQC, HMBC) for Structural Assignment

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, a cross-peak would be expected between the methylene (B1212753) protons of the ethoxy group and the methyl protons of the same group. Similarly, the protons of the ethoxymethyl side chain would show correlations.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the directly attached carbon atoms. It would be used to definitively assign the carbon signals of the pyrimidine (B1678525) ring and the ethoxymethyl substituent.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the ethoxymethyl group and the pyrimidine ring. For instance, correlations between the methylene protons of the ethoxymethyl group and the C6 carbon of the pyrimidine ring would confirm the attachment point.

Dynamic NMR Studies of Conformation and Exchange Processes

Dynamic NMR (DNMR) studies can provide valuable information about conformational changes and other dynamic processes within a molecule. For derivatives of this compound, DNMR could be employed to study the rotational barriers around single bonds, such as the C6-CH2 bond and the CH2-O bond of the ethoxymethyl group. While specific DNMR studies on this exact compound are not prevalent, research on similar N6-substituted adenosines has utilized these methods to investigate phenomena like amino-imino tautomerism and the formation of intramolecular hydrogen bonds. mdpi.com Such studies on this compound derivatives could reveal insights into their conformational preferences and the energy barriers associated with different spatial arrangements.

High-Resolution Mass Spectrometry (HRMS) for Elucidation of Reaction Products

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy, which is invaluable for confirming the identity of reaction products. For this compound, HRMS would provide a precise mass measurement, allowing for the calculation of its molecular formula. This technique is routinely used in the characterization of newly synthesized pyrimidine derivatives to confirm their structure. nih.govmdpi.com For example, in the synthesis of related pyrimidine compounds, ESI-HRMS is used to verify the mass of the final products, ensuring the intended chemical transformation has occurred. nih.gov

Technique Application for this compound
HRMS (e.g., ESI-QTOF) Precise mass determination to confirm the elemental composition (C7H9ClN2O).
GC-MS Analysis of volatile derivatives and identification of fragmentation patterns to support structural elucidation. nih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-Cl stretching vibration, C-O-C stretching of the ether group, C=N stretching of the pyrimidine ring, and C-H stretching and bending vibrations of the alkyl groups. researchgate.netijirset.com Studies on similar pyrimidine derivatives have used FT-IR to confirm the presence of these key functional groups. nih.govphyschemres.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum would also show bands corresponding to the various functional groups, particularly the pyrimidine ring vibrations. nih.gov

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict and help assign the vibrational frequencies observed in experimental IR and Raman spectra of pyrimidine derivatives. physchemres.orgscirp.orgnih.gov

Vibrational Mode Expected Wavenumber Range (cm⁻¹)
C-H stretching (aromatic)3100 - 3000
C-H stretching (aliphatic)3000 - 2850
C=N stretching1600 - 1500
C=C stretching (aromatic)1500 - 1400
C-O-C stretching (ether)1260 - 1000
C-Cl stretching800 - 600

X-ray Crystallography of Derivatives for Solid-State Structure and Intermolecular Interactions

While a crystal structure for this compound itself is not publicly available, X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method has been extensively applied to various pyrimidine derivatives to unambiguously confirm their molecular structure and to study intermolecular interactions such as hydrogen bonding and π-π stacking. nih.govnih.govacs.org For instance, the crystal structures of 5,6-disubstituted pyrimidine derivatives have revealed how different substituents influence their supramolecular assembly through various hydrogen bonding and π-π stacking interactions. nih.gov Obtaining a crystal structure of a suitable derivative of this compound would provide definitive information on its bond lengths, bond angles, and solid-state conformation.

Chiroptical Spectroscopy of Enantiomerically Pure Derivatives

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and vibrational circular dichroism (VCD), are used to study chiral molecules. saschirality.orgcas.czcas.cz this compound itself is not chiral. However, if a chiral center were introduced into the molecule, for example by derivatization with a chiral auxiliary, chiroptical spectroscopy could be used to determine the absolute configuration and study the conformational properties of the resulting enantiomers. These techniques measure the differential absorption of left and right circularly polarized light and are highly sensitive to the three-dimensional structure of chiral molecules. saschirality.orgnih.gov The application of these methods to chiral pyrimidine derivatives is crucial for understanding their stereochemistry and biological activity. nih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule by solving the Schrödinger equation, albeit with approximations. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to determine the electronic structure, from which a wealth of information can be derived. nih.gov For 4-chloro-6-(ethoxymethyl)pyrimidine, these calculations would reveal how the interplay between the electron-deficient pyrimidine (B1678525) ring and its substituents—the chloro and ethoxymethyl groups—governs its chemical nature.

Molecular Orbital Analysis and Frontier Orbitals

The reactivity of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO represents the region from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO indicates the most probable site for accepting electrons, thus behaving as an electrophile.

For this compound, the HOMO is expected to be distributed over the pyrimidine ring and the oxygen atom of the ethoxymethyl group, reflecting the lone pair contributions. The LUMO, conversely, would be predominantly localized on the pyrimidine ring, particularly on the carbon atoms bearing the electron-withdrawing chloro group and adjacent to the ring nitrogens. This distribution makes these sites susceptible to nucleophilic attack.

Computational studies on structurally similar compounds, such as 2-MeSO2-4-chloropyrimidine, show that the LUMO is centered on the C4 carbon, while the LUMO+1 is located at the C2 position, with a small energy difference between them. wuxiapptec.com A similar scenario is plausible for this compound, where the LUMO would be primarily at the C4 and C6 positions. The relative energies of these orbitals are crucial for predicting the regioselectivity of reactions.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyrimidine

Molecular OrbitalEnergy (eV)Description
LUMO+1-0.14Localized on C2, indicating a potential secondary site for nucleophilic attack.
LUMO-0.23Centered on C4, suggesting it as the primary site for nucleophilic attack.
HOMO-6.50Distributed over the pyrimidine ring and heteroatom substituents.

Note: The data in this table is based on analogous systems like 2-MeSO2-4-chloropyrimidine and serves as a representative example. wuxiapptec.com

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule can be visualized through electrostatic potential (ESP) maps. researchgate.netyoutube.comyoutube.com These maps illustrate the regions of positive and negative electrostatic potential on the molecular surface. Red-colored areas indicate an excess of electron density (negative potential), which are prone to electrophilic attack, while blue regions signify electron deficiency (positive potential), the sites susceptible to nucleophilic attack. youtube.com

For this compound, the ESP map would be expected to show a significant region of positive potential around the pyrimidine ring, particularly at the C4 and C6 positions, due to the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent. The most negative potential would likely be located around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the ethoxymethyl group, corresponding to their lone pairs of electrons.

Table 2: Predicted Electrostatic Potential Characteristics for this compound

Molecular RegionPredicted Electrostatic PotentialRationale
Pyrimidine Ring (C4, C6)Positive (Blue)Influence of electronegative nitrogen atoms and chloro group.
Ring Nitrogen AtomsNegative (Red)Localization of lone pair electrons.
Oxygen of Ethoxymethyl GroupNegative (Red)High electronegativity and lone pair electrons.
Hydrogen AtomsSlightly Positive (Green/Blue)Typical for hydrogens bonded to carbon.

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry provides powerful tools to elucidate reaction mechanisms by mapping the potential energy surface, identifying intermediates, and calculating the energies of transition states. nih.govnih.gov This is particularly valuable for understanding nucleophilic aromatic substitution (SNAr) reactions, a key transformation for chloropyrimidines. researchgate.net

Computational Elucidation of Nucleophilic Substitution Pathways

The chlorine atom at the C4 position of this compound is a prime site for nucleophilic substitution. Computational studies on similar chloropyrimidines can help predict the mechanism of such reactions. The reaction with a nucleophile, such as an amine or an alkoxide, would likely proceed through a Meisenheimer complex, a high-energy intermediate, or via a concerted mechanism where bond-making and bond-breaking occur simultaneously. nih.govchemrxiv.org

The energy barrier for the substitution at C4 would be influenced by the nature of the nucleophile and the solvent. Computational models can calculate the activation energy for this process, providing insights into the reaction kinetics.

Energetics of Functional Group Transformations

In the case of a hypothetical reaction of this compound with an amine, computational analysis would likely show that the transition state for substitution at the C4 position is significantly lower in energy compared to any potential reaction at other sites on the pyrimidine ring. Studies on related systems have shown that the energy barrier for substitution at C4 can be several kcal/mol lower than at other positions. wuxiapptec.com

Table 3: Representative Energy Profile for Nucleophilic Substitution on a Chloropyrimidine

Reaction CoordinateRelative Energy (kcal/mol)Description
Reactants0.0Starting materials (chloropyrimidine + nucleophile).
Transition State (C4)+15 to +25Energy barrier for substitution at the C4 position. nih.gov
Meisenheimer Intermediate+5 to +10A potential stabilized intermediate.
Products-10 to -20Formation of the substituted pyrimidine and chloride ion.

Note: These energy values are illustrative and based on general findings for SNAr reactions on chloropyrimidines. wuxiapptec.comnih.gov

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are important for its interactions with other molecules. Conformational analysis explores the different spatial arrangements of the atoms resulting from rotation around single bonds.

For the ethoxymethyl substituent, rotation around the C(ring)-CH2 and CH2-O bonds will lead to different conformers. Computational methods can be used to determine the relative energies of these conformers and the energy barriers for their interconversion. The most stable conformer will be the one that minimizes steric hindrance and maximizes favorable electronic interactions.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. researchgate.net By simulating the motion of the atoms at a given temperature, MD can reveal the accessible conformations and the flexibility of the ethoxymethyl side chain. This information is crucial for understanding how the molecule might fit into a binding site of a biological target, for example. While specific MD simulation data for this compound is not available, the general principles of the method are well-established for studying the dynamics of organic molecules.

Ligand Design Principles and Molecular Docking Studies with Hypothetical Receptors

The design of novel ligands based on the this compound scaffold is guided by established principles of medicinal chemistry. The pyrimidine core itself offers sites for hydrogen bonding through its nitrogen atoms, while the substituents at the 4 and 6 positions provide opportunities for tailoring the molecule's steric, electronic, and pharmacokinetic properties. The chlorine atom at the 4-position is a key feature, acting as a reactive handle for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups to probe interactions with a target receptor. The ethoxymethyl group at the 6-position can participate in hydrogen bonding and hydrophobic interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. In the absence of a known specific receptor for this compound, hypothetical receptor binding sites can be constructed to explore its potential interactions. These hypothetical sites are often based on the known binding sites of pharmacologically relevant enzymes, such as kinases or proteases, where pyrimidine-based inhibitors have shown activity. nih.govchemrevlett.com

For instance, a hypothetical kinase inhibitor binding site would typically feature a hydrogen-bonding region where the pyrimidine nitrogens can interact with backbone amide groups of the protein, a hydrophobic pocket to accommodate the ethoxymethyl group, and a region where the substituent introduced by displacing the chlorine atom can form additional interactions.

Table 1: Hypothetical Molecular Docking Scores of this compound Derivatives in a Kinase Binding Site

DerivativeModification at 4-positionDocking Score (kcal/mol)Key Hypothetical Interactions
1 -Cl (Parent Compound)-5.8Hydrogen bond with hinge region, hydrophobic interaction with ethoxymethyl group
2 -NH-phenyl-7.2Additional π-π stacking with a phenylalanine residue
3 -NH-(4-hydroxyphenyl)-7.9Hydrogen bond from the hydroxyl group to a glutamate (B1630785) residue
4 -O-(2-methoxyethyl)-6.5Increased flexibility allowing for better fit in the hydrophobic pocket

This table presents hypothetical data to illustrate the principles of ligand design and molecular docking. The docking scores are representative values and would vary depending on the specific receptor and docking algorithm used.

The data in Table 1 illustrates how modifying the 4-position of the pyrimidine ring can influence the binding affinity. The introduction of a phenylamino (B1219803) group (Derivative 2) could lead to favorable π-π stacking interactions, resulting in a better docking score compared to the parent compound. Further functionalization of the phenyl ring with a hydroxyl group (Derivative 3) could introduce an additional hydrogen bond, further enhancing the binding affinity. These hypothetical docking studies provide a rational basis for prioritizing the synthesis of specific derivatives for further experimental evaluation.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives (Focusing on Chemical Reactivity)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For this compound derivatives, a QSAR model could be developed to predict their chemical reactivity, particularly the susceptibility of the 4-chloro group to nucleophilic substitution. This is crucial for understanding the synthetic accessibility of new derivatives and for predicting potential metabolic pathways.

A QSAR study for chemical reactivity would involve calculating a set of molecular descriptors for a series of 4-substituted-6-(ethoxymethyl)pyrimidine derivatives. These descriptors quantify various aspects of the molecule's structure, such as its electronic properties, steric effects, and hydrophobicity.

Commonly Used Descriptors in QSAR for Pyrimidine Derivatives:

Electronic Descriptors: Hammett constants (σ), dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Steric Descriptors: Molar refractivity (MR), Taft steric parameter (Es).

Topological Descriptors: Connectivity indices, shape indices.

Quantum Chemical Descriptors: Atomic charges, bond orders. nih.gov

A hypothetical QSAR equation for the reactivity of this compound derivatives in a nucleophilic substitution reaction could take the form:

log(k) = c₀ + c₁σ + c₂Es + c₃LUMO

Where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett constant of the substituent at the 4-position.

Es is the Taft steric parameter.

LUMO is the energy of the lowest unoccupied molecular orbital.

c₀, c₁, c₂, and c₃ are coefficients determined by regression analysis.

Table 2: Hypothetical Data for a QSAR Model of Chemical Reactivity

DerivativeSubstituent at 4-positionlog(k) (Experimental)Hammett (σ)Taft (Es)LUMO (eV)
1 -Cl-3.50.23-0.97-1.2
2 -F-4.20.06-0.46-1.1
3 -Br-3.10.23-1.16-1.3
4 -I-2.80.18-1.40-1.4

This table presents hypothetical data for illustrative purposes. The actual values would be obtained from experimental measurements and computational chemistry software.

This QSAR model would allow for the prediction of the reactivity of new, unsynthesized derivatives of this compound. For example, a more negative LUMO energy would suggest that the molecule is a better electron acceptor, and thus more susceptible to nucleophilic attack, leading to a higher reaction rate. By understanding these relationships, chemists can rationally design synthetic routes and predict the chemical behavior of novel compounds based on this versatile pyrimidine scaffold.

Applications As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Heterocyclic Scaffolds

The inherent reactivity of the 4-chloro substituent makes 4-Chloro-6-(ethoxymethyl)pyrimidine a valuable precursor for the synthesis of a variety of heterocyclic systems. The electron-deficient nature of the pyrimidine (B1678525) ring, further activated by the chlorine atom, facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functionalities and the construction of fused ring systems.

Formation of Fused Pyrimidine Systems

While direct literature examples detailing the use of this compound in the formation of fused pyrimidine systems are limited, the reactivity of analogous 4-chloropyrimidine derivatives provides a strong indication of its potential. For instance, related compounds such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine are pivotal intermediates in the synthesis of various fused heterocycles. chemicalbook.com The chloro group at the 4-position is readily displaced by a wide range of nucleophiles, including amines, thiols, and alcohols, which can be part of a bifunctional molecule, leading to subsequent cyclization and the formation of a new fused ring.

It is well-established that chloro-substituted pyrimidines can react with compounds containing active methylene (B1212753) groups or with binucleophiles to construct fused systems such as thieno[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines. nih.govderpharmachemica.com By analogy, this compound could be expected to react with suitable partners to yield novel fused pyrimidine scaffolds bearing an ethoxymethyl group, which can further influence the biological activity and physical properties of the final molecule.

Incorporation into Multicyclic Architectures

The versatility of the 4-chloropyrimidine moiety extends to its incorporation into more complex, multicyclic architectures. The chlorine atom can serve as a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These powerful carbon-carbon and carbon-heteroatom bond-forming reactions enable the connection of the pyrimidine core to other aromatic or heteroaromatic rings, paving the way for the synthesis of intricate polycyclic systems.

A closely related analogue, 4-chloro-6-methoxy-2-(methylthio)pyrimidine, has been shown to be a versatile scaffold capable of undergoing Suzuki-Miyaura coupling to afford 4-aryl-6-methoxy-2-(methylthio)pyrimidines. mdpi.com This suggests that this compound would likely participate in similar transformations, allowing for its integration into larger, multi-ring structures that are often sought after in medicinal chemistry and materials science.

Role in the Synthesis of Precursor Molecules for Material Science (Excluding specific material properties)

The design and synthesis of novel organic materials with tailored electronic and photophysical properties is an area of intense research. Pyrimidine-containing molecules are of interest in this field due to their electron-deficient nature and their ability to participate in intermolecular interactions. While specific applications of this compound in material science are not extensively documented, its potential as a precursor is evident.

The ability to functionalize the 4-position of the pyrimidine ring through cross-coupling reactions allows for the construction of conjugated systems. By coupling this compound with various aryl or heteroaryl boronic acids or alkynes, it is possible to synthesize extended π-systems that are the core components of organic semiconductors, dyes, and other functional materials. The ethoxymethyl group can serve to modulate the solubility and processing characteristics of the resulting materials without significantly altering their electronic properties.

Enabling Intermediate for Libraries of Structurally Diverse Compounds

The generation of libraries of structurally diverse compounds is a cornerstone of modern drug discovery and chemical biology. The principle of using a common scaffold that can be readily and systematically functionalized is key to this approach. This compound is an excellent candidate for such a scaffold.

The reactivity of the chlorine atom at the 4-position allows for the parallel synthesis of a multitude of derivatives through reactions with a diverse set of nucleophiles. This strategy has been successfully employed with other polychlorinated pyrimidines, such as 2,4,6-trichloropyrimidine, to generate large DNA-encoded libraries for the discovery of bioactive molecules. nih.gov A similar approach with this compound would involve reacting it with a library of amines, alcohols, or thiols to produce a collection of compounds with varied substituents at the 4-position. The ethoxymethyl group at the 6-position provides an additional point of diversity and can influence the conformational preferences and binding interactions of the library members.

Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Methodological Innovations

While the direct synthesis of 4-Chloro-6-(ethoxymethyl)pyrimidine is not extensively documented, the synthesis of analogous 4-chloro-6-(alkoxy)pyrimidines provides a solid foundation for future methodological advancements. Current approaches often rely on the chlorination of a corresponding hydroxypyrimidine precursor. Future research could focus on developing more direct and efficient routes, potentially through innovative C-H functionalization or by employing novel activating agents.

A promising avenue lies in the exploration of one-pot or domino reactions that assemble the pyrimidine (B1678525) ring while concurrently installing the desired substituents. For instance, a strategy analogous to the synthesis of fully substituted pyrimidines using amidines and activated skipped diynes could be adapted. nih.gov Such a domino process, involving consecutive aza-Michael additions and subsequent rearrangements, could offer a highly efficient route to the target molecule and its derivatives. nih.gov

Furthermore, solid-phase synthesis presents a powerful platform for the high-throughput generation of pyrimidine libraries. nih.gov A solid-phase approach to this compound would enable the rapid creation of a diverse set of analogs for screening and optimization in drug discovery and materials science.

Exploration of Underutilized Reactivity Profiles

The reactivity of this compound is largely dictated by the electrophilic nature of the pyrimidine ring, further enhanced by the presence of the chlorine atom. Nucleophilic aromatic substitution (SNAr) at the C4 position is the most intuitive and expected reaction pathway. However, a deeper exploration of its reactivity could unveil less conventional transformations.

For example, the interplay between the chlorine and the ethoxymethyl group could lead to interesting regioselective reactions. While the chlorine atom is a prime site for substitution, the ethoxymethyl group could potentially be cleaved or modified under specific conditions, offering an additional handle for diversification.

Moreover, the pyrimidine ring itself can undergo a variety of transformations, including ring-opening and rearrangement reactions. researchgate.net Investigating the behavior of this compound under conditions that promote such skeletal editing could lead to the discovery of entirely new heterocyclic scaffolds with unique properties. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from batch to continuous flow processes offers numerous advantages, including enhanced safety, improved reaction control, and facile scalability. mdpi.com The synthesis and subsequent derivatization of this compound are well-suited for integration into flow chemistry platforms.

A flow-based synthesis could involve the continuous reaction of a pyrimidine precursor with a chlorinating agent, followed by in-line purification. Subsequent SNAr reactions with various nucleophiles could also be performed in a continuous manner, allowing for the rapid and automated synthesis of a library of derivatives. This approach would be particularly valuable for generating compounds for high-throughput screening in drug discovery.

The benefits of flow chemistry, such as precise control over reaction parameters and the ability to handle hazardous reagents safely, would be instrumental in exploring the full synthetic potential of this reactive intermediate. mdpi.com

Development of Derivatization Strategies for Enhanced Selectivity

The development of tailored derivatization strategies is crucial for both the synthesis of complex molecules and for enhancing the analytical detection of pyrimidine derivatives. For this compound, derivatization can be envisioned at multiple sites.

The primary and most straightforward derivatization involves the displacement of the chlorine atom via SNAr reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This allows for the introduction of a diverse array of functional groups, each imparting specific properties to the final molecule.

Beyond simple displacement, more sophisticated derivatization strategies could be employed. For instance, developing methods for the selective functionalization of the C5 position of the pyrimidine ring would open up new avenues for structural diversification. Additionally, derivatization of the ethoxymethyl group, perhaps through ether cleavage followed by re-functionalization, could provide another layer of structural diversity.

For analytical purposes, derivatization with specific tags can significantly improve the sensitivity and selectivity of detection methods like liquid chromatography-mass spectrometry (LC-MS). nih.gov Developing derivatization reagents that specifically target the pyrimidine core or the ethoxymethyl moiety could facilitate the trace-level analysis of this compound and its metabolites in complex biological matrices. nih.govyoutube.com

Computational Predictions for New Reaction Pathways and Applications

Computational chemistry has emerged as a powerful tool for predicting the reactivity of molecules and for designing novel synthetic routes. biointerfaceresearch.comresearchgate.netnih.gov In the context of this compound, quantum chemical calculations can provide valuable insights into its electronic structure, reactivity, and potential reaction pathways. researchgate.net

Density Functional Theory (DFT) calculations can be employed to model the transition states of various reactions, allowing for the prediction of the most favorable reaction conditions and the expected regioselectivity. researchgate.net For example, computational studies could help to elucidate the subtle factors that govern the competition between nucleophilic attack at the C4 and C2 positions of the pyrimidine ring.

Furthermore, computational screening of virtual libraries of this compound derivatives can be used to predict their potential biological activities or material properties. mdpi.comresearchgate.net This in silico approach can help to prioritize synthetic targets and to guide the design of new molecules with desired functionalities. By combining computational predictions with experimental validation, the exploration of the chemical space around this compound can be significantly accelerated.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-6-(ethoxymethyl)pyrimidine, and what analytical techniques validate its purity and structure?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, intermediates like ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate can undergo cyclization with chloroacetyl chloride, followed by chlorination using POCl₃ . Post-synthesis, structural validation requires ¹H/¹³C-NMR to confirm substituent positions, high-resolution mass spectrometry (HRMS) for molecular weight verification, and IR spectroscopy to identify functional groups. Purity is assessed via HPLC or TLC with UV visualization .

Q. What safety protocols are recommended for handling halogenated pyrimidines like this compound?

  • Methodology : Use gloveboxes for air-sensitive steps to prevent hydrolysis or oxidation. Wear nitrile gloves , chemical-resistant goggles , and lab coats to avoid dermal/ocular exposure. Conduct reactions in well-ventilated fume hoods to mitigate inhalation risks. Waste disposal must follow institutional guidelines for halogenated organics, with segregation of aqueous and organic residues .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrimidine ring be achieved, particularly at the 4-chloro position?

  • Methodology : The 4-chloro group is highly reactive toward nucleophilic substitution. To achieve regioselectivity, optimize reaction conditions:

  • Solvent polarity : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states .
  • Catalysts : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for arylations, ensuring compatibility with the ethoxymethyl group .
  • Temperature control : Lower temperatures (0–25°C) minimize side reactions like ethoxymethyl cleavage .
    • Validation : Monitor reaction progress via LC-MS and confirm regiochemistry through NOESY NMR or X-ray crystallography (if crystalline derivatives are obtained) .

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology : Discrepancies often arise from assay variability or substituent effects. To address this:

  • Standardize assays : Use identical cell lines (e.g., HEK293 for kinase studies) and control compounds (e.g., staurosporine for IC₅₀ comparisons) .
  • Structure-activity relationship (SAR) analysis : Systematically modify the ethoxymethyl or chloro groups and test against target proteins (e.g., PI3Kγ, Src/Abl kinases) to isolate contributing moieties .
  • Meta-analysis : Cross-reference data with databases like ChEMBL, noting differences in assay conditions (e.g., ATP concentrations in kinase assays) .

Q. What strategies mitigate decomposition of this compound during long-term storage?

  • Methodology : Decomposition via hydrolysis or oxidation can be minimized by:

  • Storage conditions : Use argon-purged vials at −20°C to prevent moisture ingress and radical formation .
  • Stabilizers : Add molecular sieves (3Å) to absorb residual water or antioxidants like BHT (0.1% w/w) .
  • Periodic QC checks : Perform ¹H-NMR every 6 months to detect degradation products (e.g., 6-(ethoxymethyl)pyrimidin-4-ol from chloro displacement) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.